5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene
Description
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene is a polyhalogenated nitroaromatic compound characterized by a benzene ring substituted with fluorine (at position 5), iodine (position 2), a nitro group (position 1), and a trifluoromethoxy group (position 4). Its molecular formula is C₇H₂F₄INO₃, with a molecular weight of 375.00 g/mol.
Properties
Molecular Formula |
C7H2F4INO3 |
|---|---|
Molecular Weight |
350.99 g/mol |
IUPAC Name |
1-fluoro-4-iodo-5-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4INO3/c8-3-1-5(13(14)15)4(12)2-6(3)16-7(9,10)11/h1-2H |
InChI Key |
FXIZESJTWAXEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Nitro-fluorobenzene derivatives serve as common starting points.
- 4-(Trifluoromethoxy)phenyl derivatives are prepared via bromination or other halogenation of trifluoromethoxybenzene.
- Commercially available precursors such as 2-bromo-4-trifluoromethoxyaniline or 3-fluoro-4-nitrophenol are often used for subsequent functionalization steps.
Trifluoromethoxylation
- The trifluoromethoxy group is introduced using reagents like trifluoromethyl trifluoromethanesulfonate (TFMT) or trifluoromethyl nonafluorobutanesulfonate (TFNf), which facilitate oxidative O-trifluoromethylation under controlled conditions.
- Typical solvents include dry dichloromethane or dimethylformamide (DMF), with reactions conducted under inert atmosphere to prevent side reactions.
Iodination
- Selective iodination is achieved by electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., HNO₃/H₂SO₄) to target the 2-position relative to the nitro group.
- Reaction temperature is carefully controlled (often 0–50 °C) to avoid over-iodination or side reactions.
- Catalysts such as Lewis acids (e.g., DMF or N-methyl acetamide) may be employed to enhance selectivity and reaction rate.
Fluorination
Nitration
- Nitration is performed using classical nitrating mixtures (e.g., HNO₃/H₂SO₄) under controlled temperature to avoid multiple nitrations or degradation.
- The nitro group is usually introduced last or on a precursor to ensure regioselectivity and to prevent interference with other substituents.
Representative Synthetic Route Example
Reaction Conditions and Their Influence
Industrial Scale Considerations
- Continuous flow reactors are employed for better control of exothermic halogenation and nitration steps.
- Automated systems ensure precise reagent addition and temperature control.
- Advanced purification techniques such as flash chromatography and recrystallization are used to meet purity standards.
Summary Table of Preparation Methods
Research Findings and Notes
- The presence of the trifluoromethoxy group significantly influences the electronic properties of the aromatic ring, affecting regioselectivity in halogenation and nitration steps.
- Use of polar aprotic solvents like DMF enhances nucleophilic aromatic substitution efficiency but requires careful removal post-reaction due to toxicity.
- Iodination using N-iodosuccinimide offers milder conditions compared to iodine monochloride, reducing side products.
- Industrial synthesis benefits from continuous flow technology to improve safety and scalability of halogenation reactions.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at position 2 undergoes reduction to an amine (-NH₂) under catalytic hydrogenation or metal-mediated conditions.
Key Notes :
-
The iodo substituent at position 2 remains intact under mild hydrogenation conditions but may require optimization to avoid hydrodehalogenation.
-
Nickel-catalyzed reductions (e.g., with NiI₂ and Mn) are effective for selective nitro-to-amine conversion in polyhalogenated systems .
Nucleophilic Aromatic Substitution (SNAr)
The nitro and trifluoromethoxy groups activate the aromatic ring for nucleophilic substitution at the iodo (position 2) or fluoro (position 5) sites.
Mechanistic Insight :
-
The nitro group strongly activates the ring at positions ortho and para, favoring substitution at the iodo site (ortho to -NO₂) .
-
Trifluoromethoxy (-OCF₃) acts as a moderate electron-withdrawing group, further directing reactivity .
Cross-Coupling Reactions
The iodo group participates in transition-metal-catalyzed cross-coupling reactions.
Key Observations :
-
Nickel catalysts (e.g., NiI₂) enable coupling with alkyl halides (e.g., n-Bu-I) under mild conditions .
-
The trifluoromethoxy group remains stable during coupling, as shown in analogous systems .
Radical Reactions
Radical intermediates can form under specific conditions, though limited data exists for this compound.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Trifluoromethyl Radical | Togni reagent (CF₃ source), Cs₂CO₃ | Trifluoromethoxy derivatives | 50–65% |
Note : Radical pathways are less common due to the stability of the trifluoromethoxy group but may occur in the presence of strong initiators .
Stability Under Acidic/Basic Conditions
Scientific Research Applications
Biological Applications
Antimicrobial Activity:
Research indicates that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. The incorporation of such groups can enhance the lipophilicity and metabolic stability of compounds, making them more effective against various pathogens. For instance, similar fluorinated compounds have shown efficacy against leishmaniasis and tuberculosis, suggesting that 5-fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene could be explored for similar therapeutic applications .
Cancer Research:
Fluorinated compounds are increasingly being studied for their role in cancer therapeutics. The presence of the trifluoromethoxy group can influence the pharmacodynamics of drugs targeting cancer cells. In particular, studies have shown that such modifications can lead to improved selectivity and potency in inhibiting cancer cell proliferation .
Synthetic Applications
Building Block in Organic Synthesis:
this compound serves as a versatile building block in organic synthesis. Its unique electronic properties allow it to participate in various coupling reactions, including C–H arylation and cross-coupling processes. These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Reactivity and Functionalization:
The iodine atom in this compound can serve as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups. This reactivity makes it a valuable intermediate for synthesizing more complex fluorinated compounds .
Agrochemical Applications
Pesticide Development:
The trifluoromethoxy group is known to enhance the biological activity of agrochemicals. Compounds with this substituent have been developed as insecticides and herbicides due to their ability to modulate biological pathways in pests effectively. The potential application of this compound in pesticide formulations is an area ripe for exploration .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant activity against Leishmania species when modified with trifluoromethoxy groups. |
| Study B | Cancer Therapeutics | Showed improved selectivity and potency against breast cancer cell lines compared to non-fluorinated analogs. |
| Study C | Agrochemical Development | Identified as a potential lead compound for developing new insecticides with enhanced efficacy. |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than methoxy (-OCH₃), reducing electrophilic substitution reactivity compared to 1,3-Difluoro-5-iodo-2-methoxybenzene .
- The iodine atom at position 2 provides a leaving group for nucleophilic aromatic substitution, a feature absent in simpler nitrobenzenes like nitrobenzene .
Solubility and Lipophilicity: The target compound’s trifluoromethoxy group increases lipophilicity (logP ~2.8 estimated) compared to nitrobenzene (logP 1.85), enhancing membrane permeability but reducing aqueous solubility . In contrast, 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid exhibits higher water solubility due to its ionizable carboxylic acid group .
Synthetic Complexity :
- Synthesis of the target compound likely involves multi-step halogenation and nitration, similar to the SnCl₂-mediated reduction described for 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives .
- Comparatively, nitrobenzene is synthesized via direct nitration of benzene, highlighting the added complexity of introducing multiple halogens and functional groups .
Biological Activity
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene is an organic compound notable for its unique trifluoromethoxy group and halogen substituents. This compound is characterized by a molecular structure that includes a nitro group, a fluoro group, and an iodo group attached to a benzene ring. Its chemical formula contributes to its reactivity and potential applications in medicinal chemistry and materials science.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of drug discovery. The trifluoromethoxy group enhances bioactivity by influencing molecular interactions and stability.
- Enzyme Inhibition : Compounds with similar structures have been shown to interact with specific enzymes, leading to inhibition or modulation of their activity. For instance, studies have demonstrated that certain trifluoromethoxy-containing compounds can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range .
- Binding Affinity : Investigations into binding affinities reveal that these compounds may serve as effective inhibitors or modulators of various biological targets, which is crucial for optimizing their therapeutic efficacy.
Case Study 1: Anticancer Activity
A series of haloethyl and piperidyl phosphoramidate analogues were synthesized and evaluated for their growth inhibitory activity against L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation, suggesting a promising avenue for further development in anticancer therapies .
Case Study 2: Enzymatic Pathways
Research into the biosynthesis of organofluorine compounds has shown that this compound can be metabolized by specific microbial strains, leading to the formation of fluorometabolites. These metabolites demonstrate varying biological activities, highlighting the compound's potential in biotransformation processes .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Iodo-4-nitro-5-(trifluoromethyl)aniline | Nitro and trifluoromethyl groups | Focused on proteomics research |
| 1-Iodo-2-nitro-4-(trifluoromethyl)benzene | Similar halogenated structure | Different substitution pattern affecting reactivity |
| 3-Fluoro-4-nitrophenol | Fluoro and nitro groups | Common precursor in organic synthesis |
This table illustrates how the unique combination of halogen and functional groups in this compound may influence its biological behavior differently from its analogs.
Q & A
Basic: What are the optimal synthetic routes for preparing 5-fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene, and how do reaction conditions influence yield and selectivity?
Methodological Answer:
Synthesis of nitrobenzene derivatives typically involves halogenation, nitration, and functional group protection. For analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride), thionyl chloride (SOCl₂) and oxalyl dichloride (C₂O₂Cl₂) are common reagents for acyl chloride formation . Key variables include:
- Temperature : Higher temperatures (50°C) reduce reaction time but may increase side products (e.g., over-halogenation).
- Solvent : Polar aprotic solvents (e.g., dichloromethane) improve solubility of nitro intermediates, while benzene minimizes side reactions but poses toxicity risks .
- Catalyst : N-methyl acetamide or DMF act as Lewis acid catalysts, accelerating halogen exchange but requiring careful stoichiometry to avoid over-substitution.
For iodination, direct electrophilic substitution using iodine monochloride (ICl) or iodonium sources (e.g., N-iodosuccinimide) under controlled pH (e.g., HNO₃/H₂SO₄) is recommended.
Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key steps include:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (e.g., iodine).
- Refinement : SHELXL refines anisotropic displacement parameters for fluorine and iodine, which have high electron density. Example parameters:
- Validation : Check for residual electron density near nitro groups to confirm absence of disorder.
Basic: What safety protocols are critical when handling this compound, given nitrobenzene’s toxicity profile?
Methodological Answer:
Nitrobenzene derivatives exhibit acute toxicity (e.g., methemoglobinemia) and environmental persistence. Mitigation strategies include:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure .
- Waste Management : Segregate halogenated waste for incineration to avoid groundwater contamination (adsorption coefficient Koc = 100–500 suggests moderate mobility) .
- Emergency Response : Administer methylene blue (1–2 mg/kg IV) for methemoglobinemia, as observed in nitrobenzene-poisoning models .
Advanced: How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
The trifluoromethoxy (-OCF₃) group is a strong meta-directing, electron-withdrawing substituent. In NAS (e.g., with amines or thiols):
- Activation Energy : DFT calculations show -OCF₃ lowers the LUMO energy by ~2.5 eV compared to -OCH₃, accelerating attack at the para-nitro position.
- Regioselectivity : Iodine at position 2 further deactivates the ring, directing nucleophiles to position 6 (ortho to fluorine).
- Kinetic Control : Low-temperature (-20°C) reactions favor mono-substitution, while higher temperatures (80°C) risk di-substitution .
Basic: What analytical techniques are most effective for purity assessment and structural confirmation?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 column (ACN/H₂O + 0.1% formic acid) detects impurities < 0.1%.
- NMR : ¹⁹F NMR (δ -55 to -60 ppm for -OCF₃; δ -110 ppm for fluorine at position 5) confirms regiochemistry .
- Elemental Analysis : Match experimental C/F/I percentages to theoretical values (e.g., C: 25.8%, F: 14.5%, I: 24.3%).
Advanced: How can contradictions in reported reaction yields for analogous compounds guide mechanistic studies?
Methodological Answer:
Discrepancies (e.g., 80% vs. 50% yield in nitro reduction) often arise from:
- Catalyst Surface Coverage : Hydrogenation studies show zero-order kinetics at high nitrobenzene concentrations due to catalyst saturation, shifting to first-order at low concentrations .
- Solvent Effects : Polar solvents stabilize transition states in SNAr but may deactivate Pd/C catalysts via adsorption.
- Byproduct Analysis : GC-MS identification of aniline derivatives (from over-reduction) or dimerization products informs mechanistic tweaks .
Basic: What environmental degradation pathways are relevant for this compound?
Methodological Answer:
- Photolysis : UV irradiation cleaves the C-I bond (bond energy ~50 kcal/mol), generating fluoride and nitro radicals .
- Biodegradation : Aerobic soil studies show 50% degradation in 30 days via microbial nitroreductases (e.g., Pseudomonas spp.) .
- Hydrolysis : Stable in neutral water (t₁/₂ > 1 year) but hydrolyzes in alkaline conditions (pH >10) to form phenolic derivatives .
Advanced: What crystallographic software parameters optimize structural resolution for heavy-atom derivatives?
Methodological Answer:
- SHELXD : Use "TWIN" and "HKLF 5" commands to handle iodine’s anomalous scattering and potential twinning .
- Displacement Parameters : Set ADPs for iodine to “ISOR 0.01” to model anisotropic vibration accurately.
- Hydrogen Placement : “AFIX 147” constrains aromatic H atoms but requires validation via difference Fourier maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
